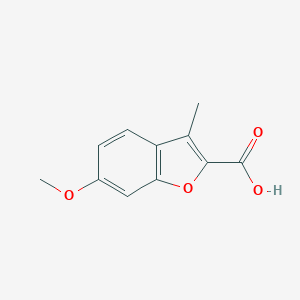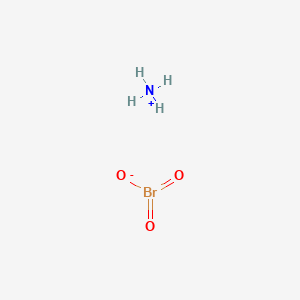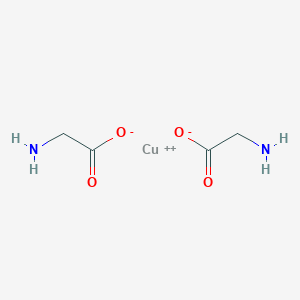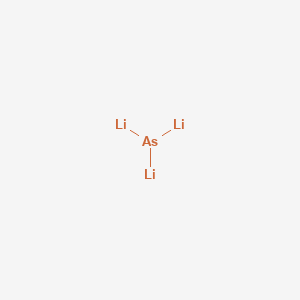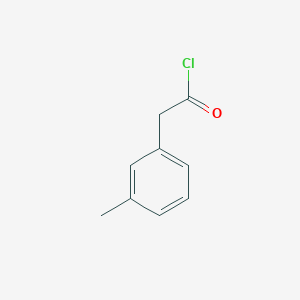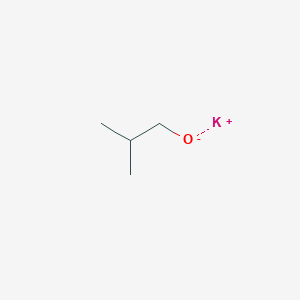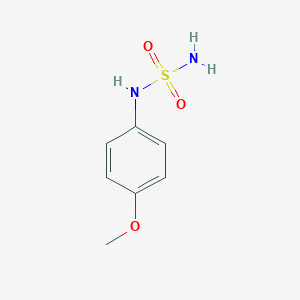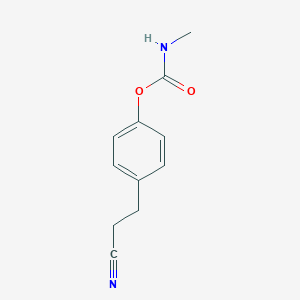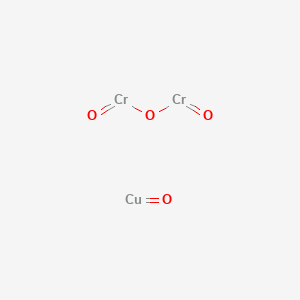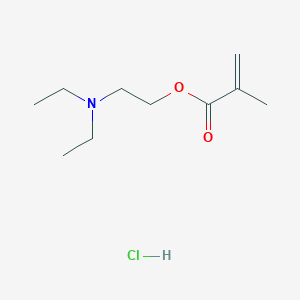
2-(Diethylamino)ethyl methacrylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl methacrylate hydrochloride, commonly known as DEAEMA, is a monomer used in the synthesis of various polymers. DEAEMA is a water-soluble monomer that is commonly used in the synthesis of pH-sensitive polymers. The monomer has a molecular formula of C10H20ClNO2 and a molecular weight of 225.73 g/mol.
作用機序
DEAEMA-based polymers work by responding to changes in pH. When the pH of the environment changes, the polymer undergoes a conformational change, which results in the release of drugs or changes in color. The mechanism of action of DEAEMA-based biosensors involves the binding of the polymer to a target molecule, which results in a change in pH, causing the polymer to change color.
生化学的および生理学的効果
DEAEMA has no known biochemical or physiological effects, as it is not used as a drug or a therapeutic agent. However, DEAEMA-based polymers and biosensors can have various biochemical and physiological effects, depending on the application. For example, DEAEMA-based drug delivery systems can have therapeutic effects, as the polymers can be used to deliver drugs to specific sites in the body.
実験室実験の利点と制限
DEAEMA-based polymers and biosensors have various advantages and limitations for lab experiments. One of the advantages of DEAEMA-based polymers is their ability to respond to changes in pH, making them useful in drug delivery systems and biosensors. However, DEAEMA-based polymers can be difficult to synthesize and purify, which can limit their use in lab experiments.
将来の方向性
DEAEMA has various future directions, including the development of new synthesis methods, the synthesis of new polymers and biosensors, and the exploration of new scientific research applications. One of the future directions for DEAEMA is the development of new synthesis methods that are more efficient and cost-effective. Another future direction is the synthesis of new polymers and biosensors that have improved properties, such as increased sensitivity and specificity. Finally, the exploration of new scientific research applications for DEAEMA-based polymers and biosensors is a future direction that has the potential to lead to new discoveries and innovations.
合成法
DEAEMA can be synthesized using various methods. One of the most common methods involves the reaction of diethylaminoethanol with methacrylic acid in the presence of hydrochloric acid. The reaction produces DEAEMA hydrochloride salt, which can be purified using various methods, including recrystallization and column chromatography.
科学的研究の応用
DEAEMA has various scientific research applications, including the synthesis of pH-sensitive polymers, drug delivery systems, and biosensors. DEAEMA-based polymers can be used in drug delivery systems, as the polymers can respond to changes in pH, releasing drugs in response to changes in the environment. DEAEMA-based biosensors can be used to detect changes in pH, as the polymers change color in response to changes in pH.
特性
CAS番号 |
14314-78-4 |
|---|---|
製品名 |
2-(Diethylamino)ethyl methacrylate hydrochloride |
分子式 |
C10H20ClNO2 |
分子量 |
221.72 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-5-11(6-2)7-8-13-10(12)9(3)4;/h3,5-8H2,1-2,4H3;1H |
InChIキー |
QZCJFBBBULPQLS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(=C)C.Cl |
正規SMILES |
CCN(CC)CCOC(=O)C(=C)C.Cl |
その他のCAS番号 |
14314-78-4 |
関連するCAS |
105-16-8 (Parent) |
同義語 |
2-(diethylamino)ethyl methacrylate DEAEM cpd diethylaminoethyl methacrylate Et2NH-ethyl methacrylate N,N-diethylaminoethyl methacrylate N,N-diethylaminoethyl methacrylate acetate N,N-diethylaminoethyl methacrylate hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



